(4-Cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate
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Overview
Description
(4-Cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate is a synthetic organic compound that features a triazole ring and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acids or esters under acidic or basic conditions.
Esterification: The benzoate ester is formed by reacting 2-chloro-4-methylbenzoic acid with an alcohol derivative of the triazole compound in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzoate ring, forming carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially leading to the formation of alcohols or amines.
Substitution: The chlorine atom on the benzoate ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Products may include 2-chloro-4-methylbenzoic acid or 2-chloro-4-methylbenzaldehyde.
Reduction: Products may include the corresponding alcohols or amines.
Substitution: Products depend on the nucleophile used, such as 2-chloro-4-methylbenzoate derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (4-Cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential pharmacological properties. The triazole ring is known for its antimicrobial and antifungal activities, making this compound a candidate for drug development. Additionally, the benzoate ester may enhance the compound’s ability to interact with biological targets, potentially leading to new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-Cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The benzoate ester may facilitate the compound’s entry into cells or its binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Methyl-4H-1,2,4-triazol-3-yl)methanol: This compound shares the triazole ring but lacks the benzoate ester, making it less hydrophobic and potentially less bioavailable.
Methyl 2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate: Similar in structure but with a different triazole ring, this compound may have different biological activities and reactivity.
Uniqueness
(4-Cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate is unique due to the presence of both the cyclopropyl group and the benzoate ester, which may confer specific biological activities and enhance its interaction with molecular targets. This combination of structural features is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
(4-cyclopropyl-1,2,4-triazol-3-yl)methyl 2-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-9-2-5-11(12(15)6-9)14(19)20-7-13-17-16-8-18(13)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVCCOKYZFOAFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=NN=CN2C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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